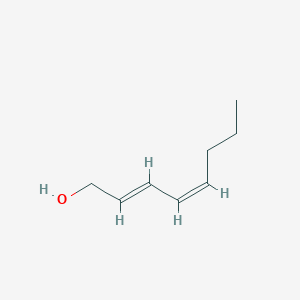

2,4-Octadien-1-ol, (2E,4Z)-

CAS No.:

Cat. No.: VC17448746

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O |

|---|---|

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (2E,4Z)-octa-2,4-dien-1-ol |

| Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+ |

| Standard InChI Key | LMBAOEUOOJDUBP-SCFJQAPRSA-N |

| Isomeric SMILES | CCC/C=C\C=C\CO |

| Canonical SMILES | CCCC=CC=CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,4-Octadien-1-ol, (2E,4Z)-, belongs to the family of unsaturated aliphatic alcohols with the molecular formula and a molecular weight of 126.196 g/mol . The compound features two double bonds at the 2nd and 4th carbon positions, with stereochemistry specified as trans (E) at C2 and cis (Z) at C4. This configuration distinguishes it from the more commonly studied (2E,4E) isomer, which exhibits a fully conjugated trans system .

The hydroxyl group at the terminal carbon introduces polarity, influencing solubility in polar solvents like ethanol or water, while the hydrophobic hydrocarbon chain mediates miscibility with nonpolar media . Conformational analysis via computational models (e.g., Joback method) predicts a planar geometry for the conjugated diene, with bond angles of approximately 120° at sp²-hybridized carbons .

Isomerism and Stereochemical Considerations

Synthesis and Production

Reduction of α,β-Unsaturated Esters

The (2E,4E) isomer is synthesized via a two-step protocol involving hydrochlorination and lithium aluminum hydride (LiAlH₄) reduction. Commercon et al. (1980) reported a 96% yield by treating methyl 2,4-octadienoate with HCl followed by LiAlH₄ at elevated temperatures . The reaction proceeds via:

Challenges in (2E,4Z) Isomer Isolation

Stereoselective synthesis of the (2E,4Z) isomer remains unresolved. Current methods favor thermodynamically stable (E,E) products due to conjugation stabilization . Catalytic asymmetric hydrogenation or photochemical isomerization may offer pathways to access the (E,Z) configuration, though no published protocols exist.

Physicochemical Properties

Thermal Stability and Phase Behavior

The (2E,4E) isomer exhibits a boiling point of 198°C at 760 mmHg and a flash point of 80°C . Its low vapor pressure (0.0933 mmHg at 25°C) suggests limited volatility under ambient conditions . Differential scanning calorimetry (DSC) data for the (E,Z) isomer are unavailable, but Joback-calculated properties predict a (critical temperature) of 635.58 K and (critical pressure) of 3,484.76 kPa .

Solubility and Partitioning

The octanol-water partition coefficient () for the (E,E) isomer is 1.891, indicating moderate hydrophobicity . Aqueous solubility is estimated at 1.72 mg/L via Crippen’s method , while the (E,Z) form may exhibit slight variations due to altered dipole moments.

Chemical Reactivity and Functionalization

Conjugated Diene Reactivity

The conjugated diene system undergoes electrophilic additions (e.g., Diels-Alder reactions) and hydrogenation. Catalytic hydrogenation with Pd/C yields octan-1-ol, while ozonolysis cleaves the double bonds to produce aldehydes .

Hydroxyl Group Transformations

The primary alcohol undergoes standard reactions:

-

Oxidation: CrO₃ in acidic conditions yields 2,4-octadienal.

-

Esterification: Acetylation with acetic anhydride produces 2,4-octadien-1-yl acetate .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Unsaturated alcohols serve as precursors to prostaglandins and terpenoids. The (E,Z) isomer’s strained geometry may offer unique reactivity for bioactive molecule synthesis, though this remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume